molecular formula C16H19NO6S B2780348 Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5-dimethylthiophene-3-carboxylate CAS No. 1105242-12-3

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2780348
CAS No.: 1105242-12-3
M. Wt: 353.39
InChI Key: GGWGZZDYFFAXBM-UHFFFAOYSA-N
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Description

Ethyl 2-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-4,5-dimethylthiophene-3-carboxylate (molecular formula: C₁₈H₂₁NO₆S, molar mass: 379.43 g/mol) is a structurally complex thiophene derivative featuring a 1,3-dioxane-4,6-dione moiety fused to a methylamino-thiophene core . The compound’s key structural elements include:

  • A 4,5-dimethylthiophene-3-carboxylate backbone, common in bioactive heterocycles.
  • An ethyl ester group, contributing to solubility in organic solvents.

Its structural uniqueness lies in the fused dioxane ring, which differentiates it from simpler thiophene derivatives.

Properties

IUPAC Name

ethyl 2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO6S/c1-6-21-15(20)11-8(2)9(3)24-12(11)17-7-10-13(18)22-16(4,5)23-14(10)19/h7,17H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWGZZDYFFAXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 2: Spectroscopic and Physical Properties

Compound Melting Point (°C) IR (Key Bands, cm⁻¹) ¹H NMR (Key Signals, δ ppm)
Target Compound N/A Expected: ~1660 (ester C=O), ~1600 (amide) Predicted: 1.3–1.4 (t, CH₃), 2.2–2.3 (s, CH₃), 4.3–4.4 (q, CH₂), 8.3 (s, CH=)
3d 298–300 2212 (C≡N), 1660 (ester C=O), 1605 (amide) 1.33–1.37 (t, CH₃), 2.23–2.26 (s, CH₃), 6.96–8.01 (Ar-H), 8.29 (s, CH=), 10.83 (s, OH)
6o N/A N/A 1.33–1.37 (t, CH₃), 2.23–2.26 (s, CH₃), 4.33–4.38 (q, CH₂), 6.96–8.01 (Ar-H), 8.29 (s, CH=)

Key Observations:

  • The cyano group in 3d (IR: 2212 cm⁻¹) introduces strong electron-withdrawing effects, absent in the target compound.
  • The target compound’s dioxane-dione moiety may exhibit unique hydrogen-bonding patterns (e.g., C=O⋯H-N interactions), influencing crystallization behavior, as seen in Etter’s graph-set analysis .

Q & A

Q. Table 1. Optimization of Knoevenagel Condensation Conditions

ParameterOptimal RangeImpact on YieldReference
CatalystPiperidine (5 mol%)+20% vs. base-free
SolventToluene94% yield
Temperature80–90°C (reflux)<5% side products

Q. Table 2. Biological Activity of Key Derivatives

Derivative SubstituentDPPH IC₅₀ (µM)COX-2 Inhibition (%)Reference
-NO₂ (para)12.3 ± 1.278.5 ± 3.1
-OCH₃ (meta)28.7 ± 2.162.4 ± 2.8
-Cl (ortho)18.9 ± 1.571.3 ± 3.5

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